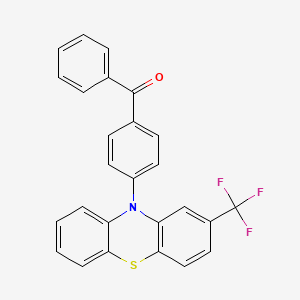
10-(4-benzoylphenyl)-2-(trifluoromethyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone is a complex organic compound that features a phenothiazine core substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the condensation of 2-aminobenzenethiol with a suitable ketone to form the phenothiazine ring system. The trifluoromethyl group is then introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenothiazine sulfoxides, while reduction can produce phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanol.
Applications De Recherche Scientifique
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenothiazine core can modulate the activity of various enzymes, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Trifluoromethylphenothiazine: A derivative with similar properties but different substitution patterns.
Phenylmethanone: A simpler ketone compound used in various chemical syntheses.
Uniqueness
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone is unique due to the combination of the phenothiazine core and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C26H16F3NOS |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
phenyl-[4-[2-(trifluoromethyl)phenothiazin-10-yl]phenyl]methanone |
InChI |
InChI=1S/C26H16F3NOS/c27-26(28,29)19-12-15-24-22(16-19)30(21-8-4-5-9-23(21)32-24)20-13-10-18(11-14-20)25(31)17-6-2-1-3-7-17/h1-16H |
Clé InChI |
MUFNKLZFBHMVOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)
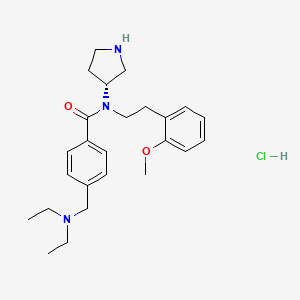
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
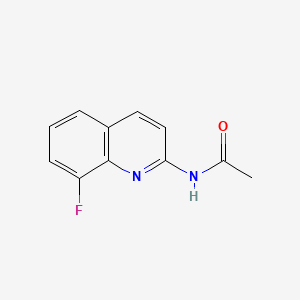
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
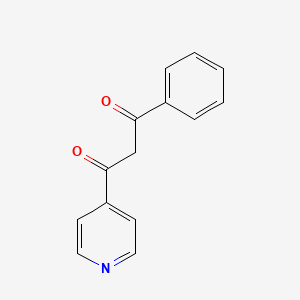
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)
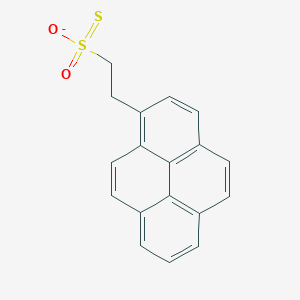

![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)

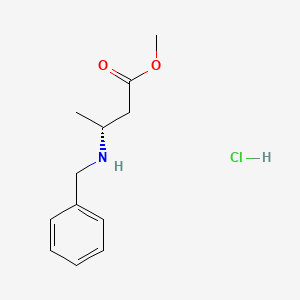
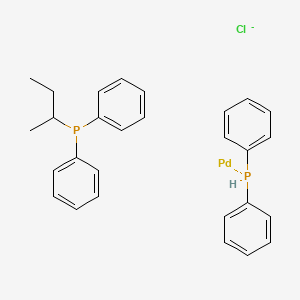
![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
